N-(Oxan-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(Oxan-4-yl)cyclopropanesulfonamide: is an organic compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclopropane ring and an oxane (tetrahydropyran) ring. Sulfonamides are known for their wide range of applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxan-4-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Oxan-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(Oxan-4-yl)cyclopropanesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
N-(oxan-4-yl)cyclopropanecarboxamide: A related compound with a carboxamide group instead of a sulfonamide group.
Uniqueness: N-(Oxan-4-yl)cyclopropanesulfonamide is unique due to its specific combination of a cyclopropane ring, an oxane ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-(oxan-4-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-1-2-8)9-7-3-5-12-6-4-7/h7-9H,1-6H2 |
InChI Key |
OFVZANRMPJVCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCOCC2 |
Origin of Product |
United States |
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